molecular formula C15H18N2O3 B8596276 4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one

Cat. No.: B8596276
M. Wt: 274.31 g/mol
InChI Key: OUWFPHMUBQLHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one is a synthetic organic compound with a complex structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C15H18N2O3/c1-19-12-7-6-10-11(16)8-13(18)17-14(10)15(12)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H3,16,17,18)

InChI Key

OUWFPHMUBQLHHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)N2)N)OC3CCCC3

Origin of Product

United States

Preparation Methods

The synthesis of 4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the quinoline core: This can be achieved through various cyclization reactions.

    Introduction of the methoxy group: This step often involves methylation reactions.

    Attachment of the cyclopentyloxy group: This can be done through etherification reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are explored in the treatment of various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Another antimalarial compound.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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